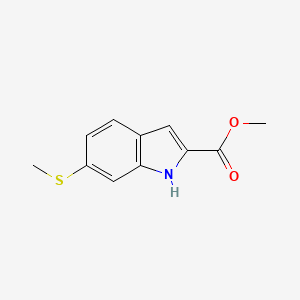

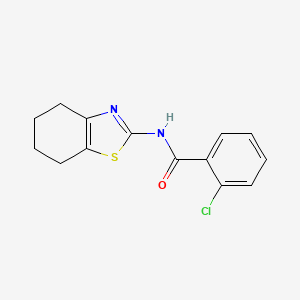

![molecular formula C19H19FN4OS B3003720 4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide CAS No. 1105222-91-0](/img/structure/B3003720.png)

4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is a fluorinated benzamide derivative that is part of a broader class of benzothiazoles. These compounds have garnered interest due to their potential antitumor properties. The specific compound , while not directly mentioned in the provided papers, is likely to share some characteristics with the compounds that have been studied, such as the presence of a fluorine atom and a benzothiazole moiety, which are structural features known to influence biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been described in the literature. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . This method has allowed for the production of pure samples of target compounds, which is crucial for subsequent biological testing. Although the exact synthesis of 4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazoles, in general, includes a benzene ring fused to a thiazole, a heterocyclic compound containing both sulfur and nitrogen. The introduction of a fluorine atom into this structure has been shown to affect the compound's biological activity. In the case of the compound of interest, the presence of a 4-methylpiperazin-1-yl group attached to the benzothiazole ring could further influence its binding properties and overall bioactivity.

Chemical Reactions Analysis

The chemical reactions involving fluorinated benzothiazoles are not explicitly discussed in the provided papers. However, it is known that the introduction of fluorine atoms can significantly alter the reactivity of aromatic compounds, potentially affecting the metabolism and the mechanism of action of the drug within biological systems . The specific reactivity of 4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide would need to be studied in detail to understand its interactions and transformations in biological environments.

Physical and Chemical Properties Analysis

Fluorinated benzothiazoles have been found to possess potent cytotoxic properties in vitro, particularly against certain human breast cancer cell lines . The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. The compound 4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide, by analogy, would be expected to have similar properties that contribute to its potential as an antitumor agent. The exact properties would need to be determined experimentally.

Relevant Case Studies

While the provided papers do not mention case studies involving the specific compound of interest, they do report on the antitumor activities of related fluorinated benzothiazoles. For example, one study found that a series of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides exhibited antitumor activities against PC3 cells in vitro . These findings suggest that the compound may also possess similar antitumor activities, warranting further investigation in preclinical or clinical settings.

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmacological activities and applications .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS/c1-23-8-10-24(11-9-23)19-22-16-7-6-15(12-17(16)26-19)21-18(25)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXLQZQYTXPJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)

![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)